molecular formula C22H19NO3 B2745512 (2R)-[(diphenylacetyl)amino](phenyl)acetic acid CAS No. 202805-26-3

(2R)-[(diphenylacetyl)amino](phenyl)acetic acid

Cat. No.: B2745512
CAS No.: 202805-26-3
M. Wt: 345.398
InChI Key: TUEBEFJSLZPNJI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-(Diphenylacetyl)aminoacetic acid is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.4 g/mol It is known for its complex structure, which includes a diphenylacetyl group, an amino group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-(diphenylacetyl)aminoacetic acid typically involves the reaction of diphenylacetic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-(diphenylacetyl)aminoacetic acid may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control is common to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2R)-(Diphenylacetyl)aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-(Diphenylacetyl)aminoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-(diphenylacetyl)aminoacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-(Diphenylacetyl)aminoethanoic acid
  • (2R)-(Diphenylacetyl)aminopropanoic acid
  • (2R)-(Diphenylacetyl)aminobutanoic acid

Uniqueness

(2R)-(Diphenylacetyl)aminoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(2R)-2-[(2,2-diphenylacetyl)amino]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBEFJSLZPNJI-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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